Welcome to the BenchChem Online Store!
molecular formula C5H7N3O B1291363 (6-Aminopyrimidin-4-yl)methanol CAS No. 436851-94-4

(6-Aminopyrimidin-4-yl)methanol

Cat. No. B1291363
M. Wt: 125.13 g/mol
InChI Key: SVEGLLJWLCMNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07115597B2

Procedure details

To a solution of tert-butyl 6-(methoxymethyl)pyrimidin-4-ylcarbamate (100 mg, 0.42 mmole) in CH2Cl2 (2 mL) was added BBr3 (2.1 mL, 1M solution in CH2Cl2, 2.1 mmole) dropwise at −20° C. After 1.5 hours, the mixture was quenched with MeOH and concentrated. The solid was taken up in MeOH and concentrated (2×) and dried in vacuo to give the title compound as a tan solid. 1H-NMR (300 MHz, d6-DMSO) δ 8.63 (s, 1H), 6.64 (s, 1H), 4.50 (s, 2H).
Name
tert-butyl 6-(methoxymethyl)pyrimidin-4-ylcarbamate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH2:3][C:4]1[N:9]=[CH:8][N:7]=[C:6]([NH:10]C(=O)OC(C)(C)C)[CH:5]=1.B(Br)(Br)Br>C(Cl)Cl>[NH2:10][C:6]1[N:7]=[CH:8][N:9]=[C:4]([CH2:3][OH:2])[CH:5]=1

Inputs

Step One
Name
tert-butyl 6-(methoxymethyl)pyrimidin-4-ylcarbamate
Quantity
100 mg
Type
reactant
Smiles
COCC1=CC(=NC=N1)NC(OC(C)(C)C)=O
Name
Quantity
2.1 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was quenched with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (2×)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=CC(=NC=N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.